4-hydroxy-N-[[2-(propoxymethyl)phenyl]methyl]pyrrolidine-2-carboxamide

Catalog No.
S7303174
CAS No.
M.F
C16H24N2O3
M. Wt
292.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-N-[[2-(propoxymethyl)phenyl]methyl]pyrro...

Product Name

4-hydroxy-N-[[2-(propoxymethyl)phenyl]methyl]pyrrolidine-2-carboxamide

IUPAC Name

4-hydroxy-N-[[2-(propoxymethyl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C16H24N2O3/c1-2-7-21-11-13-6-4-3-5-12(13)9-18-16(20)15-8-14(19)10-17-15/h3-6,14-15,17,19H,2,7-11H2,1H3,(H,18,20)

InChI Key

YGGRFOHEVQYIOM-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC=CC=C1CNC(=O)C2CC(CN2)O
HPPC is a pyrrolidine-based chemical compound with the molecular formula C18H25N2O3. It was first synthesized by researchers from the University of California in 2007 as a potent and selective inhibitor for the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling. Since then, HPPC has generated immense interest in the scientific community due to its versatile properties and potential applications.
HPPC is a white crystalline powder that is sparingly soluble in water and organic solvents. It has a melting point of 111-113°C and a boiling point of 204°C at 760 mmHg. HPPC is stable under normal conditions and does not degrade rapidly. It has a pKa value of 8.36, indicating that it is a weak base. The chemical structure of HPPC contains a pyrrolidine ring, an amide group, and a hydroxyl group. The presence of these functional groups contributes to its versatile properties and potential applications.
HPPC can be synthesized through a multi-step synthetic pathway using commercially available starting materials. The synthesis involves the reaction between 2-bromomethylphenylpropionate and pyrrolidine, which yields the intermediate compound 2-(propoxymethyl)phenyl pyrrolidine. This intermediate is then coupled with 4-hydroxypiperidine-2-carboxylic acid to obtain HPPC. The purity and identity of the synthesized compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Several analytical methods have been developed to detect and quantify HPPC in different matrices, including biological samples, food, and environmental samples. These methods include HPLC, gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis (CE). HPLC is the most widely used method for the analysis of HPPC due to its high sensitivity and specificity.
HPPC has been shown to exhibit potent inhibitory activity against FAAH in vitro and in vivo, leading to an increase in endocannabinoid levels and signaling. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain management, appetite, and mood. Therefore, HPPC has been investigated as a potential therapeutic agent for the treatment of pain, anxiety, and other disorders. In addition, HPPC has been shown to exhibit anti-inflammatory and neuroprotective effects, further highlighting its potential applications in various fields.
The safety of HPPC in scientific experiments has been evaluated in preclinical studies using various animal models. At therapeutic doses, HPPC was found to be well-tolerated and did not cause any significant toxic effects. However, high doses of HPPC may cause adverse effects such as sedation, hypothermia, and reduced motor activity. Therefore, caution should be exercised when administering high doses of HPPC.
HPPC has been used in various scientific experiments to investigate its potential therapeutic applications in different fields. For example, HPPC has been shown to exhibit analgesic effects in animal models of neuropathic and inflammatory pain. It has also been investigated for its potential applications in the treatment of anxiety, depression, and other psychiatric disorders. Furthermore, HPPC has been investigated for its anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
The current state of research on HPPC is focused on the elucidation of its mechanism of action, its potential applications in various fields, and the development of new synthetic analogs with improved properties. Several preclinical studies have shown promising results, and clinical trials are underway to investigate its safety and efficacy in humans.
HPPC has the potential to impact various fields of research and industry, including pharmaceuticals, agriculture, and environmental science. It is being investigated as a potential therapeutic agent for the treatment of pain, anxiety, and other disorders. Furthermore, HPPC has been shown to exhibit antifungal activity and may have applications in crop protection. In addition, HPPC has been investigated for its potential use as a biosensor for the detection of endocannabinoids and related compounds.
Limitations:
The development of HPPC as a therapeutic agent faces several challenges, including its limited solubility and bioavailability. Furthermore, its potential for off-target effects and drug-drug interactions needs to be thoroughly evaluated. Therefore, further research is needed to optimize the properties of HPPC and overcome these limitations.
There are several future directions for research on HPPC, including the development of new synthetic analogs with improved properties, the investigation of its safety and efficacy in clinical trials, and the exploration of its potential applications in different fields. Additionally, research is needed to elucidate the mechanism of action of HPPC and its potential interaction with other signaling pathways. Furthermore, the development of new analytical methods for the detection and quantitation of HPPC in complex matrices such as food and environmental samples is necessary. Ultimately, these studies will facilitate the translation of HPPC from a research tool to a clinically relevant therapeutic agent with potential applications in various fields.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

292.17869263 g/mol

Monoisotopic Mass

292.17869263 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

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